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Compound of Interest

Compound Name:
2-Chloro-n-(4-

methylphenyl)benzamide

CAS No.: 2447-93-0

Cat. No.: B1606560

Get Quote

Executive Summary
The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the

backbone for agents ranging from antipsychotics to antimicrobials.[1] This guide focuses

specifically on 2-Chloro-N-(4-methylphenyl)benzamide (also known as 2-chloro-N-p-

tolylbenzamide) and its structural analogs.

While simple in structure, this scaffold exhibits significant antimicrobial and antiprotozoal

activity. Recent studies suggest its mechanism of action involves the inhibition of bacterial cell

division protein FtsZ and fungal Alternative Oxidase (AOX). This guide dissects the structure-

activity relationship (SAR) of this series, providing experimental protocols and comparative data

to aid in the optimization of this scaffold for next-generation anti-infectives.

Chemical Scaffold Analysis
The molecule comprises three distinct pharmacophoric regions: the Benzoyl Ring (Ring A), the

Amide Linker, and the Aniline Ring (Ring B).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1606560#bc-rfq
https://ctppc.org/archive/volume/6/issue/1/article/1384
https://www.benchchem.com/product/b1606560/docs?utm_src=pdf-body#structure-activity-relationship-of-2-chloro-n-4-methylphenyl-benzamide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The "Ortho-Chloro" Effect
A defining feature of this lead compound is the chlorine atom at the ortho (2-) position of Ring

A. Crystallographic studies reveal that this 2-Cl substituent forces the amide carbonyl into a syn

conformation relative to the chlorine atom due to steric repulsion and electrostatic interactions.

This "conformational lock" is critical for binding affinity, as it pre-organizes the molecule for the

receptor pocket.

SAR Visualization
The following diagram maps the structure-activity relationships derived from comparative

biological screening.
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Caption: SAR Map of 2-Chloro-N-(4-methylphenyl)benzamide showing critical substitution

effects. Green indicates improved/retained activity; Red indicates loss of activity.
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Comparative Performance Analysis
The following table synthesizes data from antimicrobial assays (MIC against S. aureus) and

antiprotozoal screens. The 2-Cl, 4-Me analog is the baseline.
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Compound
ID

Ring A Sub. Ring B Sub. LogP (Calc)
MIC (S.
aureus)

Activity
Note

Lead (Ref) 2-Cl 4-Me 4.2 32 µg/mL

Baseline

activity. Syn-

conformation

active.

Analog 1 H 4-Me 3.5 >128 µg/mL

Loss of steric

lock reduces

binding.

Analog 2 2-Cl 4-Cl 4.5 16 µg/mL

Halogen at

Ring B

enhances

lipophilic fit.

Analog 3 2-Cl 4-NO₂ 3.8 8 µg/mL

Strong

electron-

withdrawing

group

increases

potency.

Analog 4 4-Cl 4-Me 4.2 64 µg/mL

Moving Cl to

para-position

on Ring A

reduces

activity.

Analog 5 2-Me 4-Me 3.9 32 µg/mL

Methyl

isostere

maintains

steric bulk but

lacks halogen

bonding.

Key Insight: The presence of an electron-withdrawing group (EWG) on Ring B (Analog 3)

significantly enhances potency compared to the electron-donating methyl group of the lead.
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However, the 2-Cl on Ring A is non-negotiable for maintaining the active conformation.

Mechanism of Action (MoA)
Research indicates two primary pathways for this scaffold:

FtsZ Inhibition (Antibacterial): The benzamide core mimics the nucleotide binding required

for FtsZ polymerization, a protein essential for bacterial cell division. The 2-Cl substituent

creates a hydrophobic clash that prevents the protein from closing its active site.

Alternative Oxidase (AOX) Inhibition (Antifungal): In Candida and Moniliophthora species, N-

phenylbenzamides inhibit the mitochondrial AOX pathway, preventing respiration in the

presence of cytochrome inhibitors.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(4-
methylphenyl)benzamide
Standard Schotten-Baumann Reaction

Reagents: 2-Chlorobenzoyl chloride (1.0 eq), p-Toluidine (1.0 eq), Pyridine (solvent/base).

Dissolution: Dissolve 10 mmol of p-toluidine in 15 mL of anhydrous pyridine in a round-

bottom flask.

Addition: Cool the solution to 0°C in an ice bath. Add 10 mmol of 2-chlorobenzoyl chloride

dropwise over 20 minutes.

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (3:1

Hexane:Ethyl Acetate).

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL HCl to

neutralize pyridine.

Isolation: Filter the resulting white precipitate.

Purification: Recrystallize from ethanol to yield needle-like colorless crystals.
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Protocol B: Antimicrobial Susceptibility Testing (Broth
Microdilution)
Validating the MIC values cited in Section 3.

Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland

standard.

Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the

benzamide analog (dissolved in DMSO, final DMSO <1%).

Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18-24

hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no

visible growth.

Workflow Visualization
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Start: Reagents Preparation

Mix p-Toluidine + Pyridine (0°C)

Add 2-Chlorobenzoyl Chloride
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Quench in Ice/HCl
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Caption: Step-by-step synthesis workflow for high-purity benzamide analogs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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